Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Conformational Analysis Fluorine Gauche Effect Medicinal Chemistry

Conformationally biased cis-3-fluoro-4-benzylamino piperidine scaffold with orthogonal N1-Boc protection. The C3-fluorine exerts a stereoelectronic gauche effect that pre-organizes the benzylamino pharmacophore into bioactive geometry critical for CNS receptor engagement. This building block enables late-stage N1-functionalization for HTS library synthesis and serves as a direct precursor to patented 5-HT₆ receptor antagonist chemotypes. Procuring this specific cis-racemate ensures reproducible SAR data, unlike des-fluoro or trans isomers which alter conformational landscapes. Available at research-grade purity with batch-specific analytical characterization.

Molecular Formula C17H25FN2O2
Molecular Weight 308.4 g/mol
CAS No. 934536-09-1
Cat. No. B1323510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
CAS934536-09-1
Molecular FormulaC17H25FN2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
InChIInChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3
InChIKeyJXBLMDWEOQDVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (CAS 934536-09-1): Procurement & Application Overview


Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (CAS 934536-09-1) is a synthetic organic compound belonging to the class of substituted benzylaminopiperidines . Its molecular architecture integrates a piperidine core with three key functional modifications: a C4-benzylamino group (providing aromatic π-stacking potential and hydrogen-bonding capacity), a C3-fluorine substituent (modulating lipophilicity, metabolic stability, and conformational bias), and an N1-tert-butoxycarbonyl (Boc) protecting group (enabling orthogonal deprotection for downstream diversification). With a molecular weight of 308.39 g/mol and the formula C₁₇H₂₅FN₂O₂ , this compound functions as a versatile, orthogonally protected chiral building block in medicinal chemistry . Its structural attributes position it as an intermediate in the synthesis of more complex molecules, particularly for central nervous system (CNS) drug discovery programs targeting receptors such as the 5-HT₆ serotonin receptor [1].

Why Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate Cannot Be Interchanged with Generic Piperidine Analogs


While numerous piperidine-1-carboxylate building blocks are commercially available, generic substitution of CAS 934536-09-1 is precluded by the interdependent, stereoelectronically coupled nature of its 3-fluoro and 4-benzylamino substituents. The C3-fluorine atom exerts a stereoelectronic gauche effect that strongly biases the piperidine ring conformation and dictates the relative orientation of the C4-benzylamino pharmacophore [1]. In the cis-diastereomer, this effect stabilizes a specific spatial arrangement of the benzylamino group, which is critical for target engagement in receptor binding pockets [1]. Conversely, the trans-diastereomer (CAS 211108-52-0) or non-fluorinated analogs present entirely different conformational landscapes and, consequently, divergent biological activity profiles [2]. The commercial availability of CAS 934536-09-1 as the cis-racemate reflects a deliberate design choice where the 3-fluorine atom is not merely an inert substituent but a conformational control element. Therefore, substituting this compound with an isomer or a des-fluoro analog cannot reproduce the same stereoelectronic constraints and would likely yield inconsistent structure-activity relationship (SAR) data, compromising reproducibility in lead optimization programs.

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate: A Quantitative Evidence Guide for Scientific Differentiation


Conformational Control via 3-Fluorine Gauche Effect in the cis-Diastereomer

For the cis-diastereomer of 3-fluoro-4-substituted piperidines (the stereochemical class to which CAS 934536-09-1 belongs), the 3-fluorine atom exerts a gauche effect that stabilizes a specific axial/equatorial orientation of the adjacent C4 substituent [1]. This stereoelectronic control directly influences the spatial presentation of the benzylamino pharmacophore. In contrast, the corresponding trans-diastereomer (e.g., CAS 211108-52-0) exhibits a different conformational bias, leading to a distinct pharmacophoric geometry . The procurement of CAS 934536-09-1 ensures access to the specific conformational profile dictated by the cis-fluorine substitution pattern, a feature absent in the trans-isomer or des-fluoro analogs.

Conformational Analysis Fluorine Gauche Effect Medicinal Chemistry

Utility as a Key Intermediate for 5-HT₆ Receptor Antagonist Synthesis

Fluoropiperidine compounds with substitution patterns analogous to CAS 934536-09-1 have been specifically disclosed as pure 5-HT₆ receptor antagonists [1]. The presence of the 3-fluoro substituent and a 4-amino (or substituted amino) group is a key pharmacophoric element for achieving high affinity and selectivity for this CNS target [1]. Non-fluorinated piperidine analogs, which lack this substitution pattern, would not be expected to exhibit the same 5-HT₆ receptor binding profile. CAS 934536-09-1 therefore represents a strategic intermediate in medicinal chemistry programs focused on this receptor class.

5-HT6 Receptor CNS Drug Discovery Serotonin Antagonist

Synthetic Access to cis-3-Fluoro-4-aminopiperidine Scaffolds via Orthogonal Boc Deprotection

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of CAS 934536-09-1 is stable under basic and nucleophilic conditions but can be cleaved selectively under acidic conditions (e.g., trifluoroacetic acid) [1]. This orthogonal protection strategy allows for further functionalization at the C4-benzylamino site without affecting the N1-protection. In contrast, unprotected or Cbz-protected analogs require different deprotection protocols that may be incompatible with other sensitive functionalities in a complex synthetic sequence. The use of CAS 934536-09-1 therefore offers a well-established and predictable deprotection step, enhancing synthetic route robustness.

Organic Synthesis Building Block Deprotection

Commercial Availability and Analytical Characterization Data for Reproducible Research

CAS 934536-09-1 is commercially available from multiple vendors with a specified purity of ≥95% and is provided with batch-specific analytical data, including NMR and HPLC traces . This contrasts with custom-synthesized or non-catalog analogs for which analytical characterization may be absent or inconsistent. For a medicinal chemist, the availability of certified analytical data ensures that the starting material's identity and purity are verified, which is essential for the reproducibility of subsequent synthetic steps and biological assays.

Analytical Chemistry Quality Control Procurement

High-Value Application Scenarios for Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (CAS 934536-09-1)


Stereoelectronically-Defined Building Block in CNS Drug Discovery

Utilized as an intermediate for the synthesis of conformationally biased 3-fluoro-4-aminopiperidine derivatives, a privileged scaffold for targeting CNS receptors such as the 5-HT₆ serotonin receptor [1]. The cis-3-fluorine substitution (characteristic of CAS 934536-09-1) provides a stereoelectronic gauche effect that pre-organizes the 4-benzylamino group into a bioactive conformation [2]. This ensures that downstream analogs maintain the intended 3D pharmacophore geometry required for high-affinity receptor binding, a critical advantage for generating consistent SAR data in lead optimization.

Orthogonally Protected Scaffold for Multi-Step Parallel Synthesis

Employs the acid-labile N1-Boc protecting group of CAS 934536-09-1 in orthogonal protection strategies, enabling chemists to selectively deprotect the piperidine nitrogen without affecting the C4-benzylamino group [3]. This facilitates the generation of diverse compound libraries for high-throughput screening (HTS) by allowing for late-stage N1-functionalization with various acyl, alkyl, or sulfonyl groups while maintaining the core 3-fluoro-4-benzylamino pharmacophore. This approach is more efficient than using unprotected or Cbz-protected analogs, which would necessitate additional protection/deprotection steps.

Direct Precursor for 5-HT₆ Receptor Antagonist Lead Compounds

Serves as a direct synthetic precursor to patented 5-HT₆ receptor antagonist chemotypes, a target class implicated in cognitive disorders such as Alzheimer's disease and schizophrenia [1]. The 3-fluoro-4-(benzylamino)piperidine core of CAS 934536-09-1 aligns precisely with the structural requirements defined in patent literature for this class of compounds [1]. Procuring this specific building block provides a streamlined entry point for medicinal chemistry teams to access and explore this validated chemical space.

Quality-Controlled Starting Material for Academic Medicinal Chemistry Laboratories

Provides a reliable, analytically characterized starting material for academic research groups focused on the synthesis and biological evaluation of novel fluoropiperidine-based bioactive molecules. The availability of CAS 934536-09-1 from commercial vendors with batch-specific NMR and HPLC data (≥95% purity) ensures experimental reproducibility from the outset. This mitigates the common academic challenge of variable purity in custom-synthesized or in-house prepared building blocks, thereby reducing the risk of confounding results in downstream biological assays.

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